Cas no 1995212-74-2 (5-Pyrimidinecarboxylic acid, 4-ethyl-2-[(phenylmethoxy)methyl]-)
5-Pyrimidinecarboxylic acid, 4-ethyl-2-[(phenylmethoxy)methyl]- Chemical and Physical Properties
Names and Identifiers
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- 5-Pyrimidinecarboxylic acid, 4-ethyl-2-[(phenylmethoxy)methyl]-
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- Inchi: 1S/C15H16N2O3/c1-2-13-12(15(18)19)8-16-14(17-13)10-20-9-11-6-4-3-5-7-11/h3-8H,2,9-10H2,1H3,(H,18,19)
- InChI Key: KYOQJMQUCUWTRZ-UHFFFAOYSA-N
- SMILES: C1(COCC2=CC=CC=C2)=NC=C(C(O)=O)C(CC)=N1
5-Pyrimidinecarboxylic acid, 4-ethyl-2-[(phenylmethoxy)methyl]- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-686041-0.05g |
2-[(benzyloxy)methyl]-4-ethylpyrimidine-5-carboxylic acid |
1995212-74-2 | 0.05g |
$768.0 | 2023-03-10 | ||
| Enamine | EN300-686041-0.1g |
2-[(benzyloxy)methyl]-4-ethylpyrimidine-5-carboxylic acid |
1995212-74-2 | 0.1g |
$804.0 | 2023-03-10 | ||
| Enamine | EN300-686041-0.25g |
2-[(benzyloxy)methyl]-4-ethylpyrimidine-5-carboxylic acid |
1995212-74-2 | 0.25g |
$840.0 | 2023-03-10 | ||
| Enamine | EN300-686041-0.5g |
2-[(benzyloxy)methyl]-4-ethylpyrimidine-5-carboxylic acid |
1995212-74-2 | 0.5g |
$877.0 | 2023-03-10 | ||
| Enamine | EN300-686041-1.0g |
2-[(benzyloxy)methyl]-4-ethylpyrimidine-5-carboxylic acid |
1995212-74-2 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-686041-2.5g |
2-[(benzyloxy)methyl]-4-ethylpyrimidine-5-carboxylic acid |
1995212-74-2 | 2.5g |
$1791.0 | 2023-03-10 | ||
| Enamine | EN300-686041-5.0g |
2-[(benzyloxy)methyl]-4-ethylpyrimidine-5-carboxylic acid |
1995212-74-2 | 5.0g |
$2650.0 | 2023-03-10 | ||
| Enamine | EN300-686041-10.0g |
2-[(benzyloxy)methyl]-4-ethylpyrimidine-5-carboxylic acid |
1995212-74-2 | 10.0g |
$3929.0 | 2023-03-10 |
5-Pyrimidinecarboxylic acid, 4-ethyl-2-[(phenylmethoxy)methyl]- Related Literature
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
Additional information on 5-Pyrimidinecarboxylic acid, 4-ethyl-2-[(phenylmethoxy)methyl]-
5-Pyrimidinecarboxylic Acid, 4-Ethyl-2-[(Phenylmethoxy)Methyl]
The compound with CAS No. 1995212-74-2, known as 5-Pyrimidinecarboxylic acid, 4-ethyl-2-[(phenylmethoxy)methyl], is a highly specialized organic molecule belonging to the pyrimidine derivative family. Pyrimidines are a class of heterocyclic aromatic compounds that are fundamental in various biological processes and have significant applications in pharmaceutical chemistry. This particular compound has garnered attention due to its unique structural features and potential bioactivity, making it a subject of interest in both academic and industrial research.
The molecular structure of 5-Pyrimidinecarboxylic acid, 4-ethyl-2-[(phenylmethoxy)methyl] is characterized by a pyrimidine ring system with substituents at positions 4 and 2. The substituent at position 4 is an ethyl group, while the group at position 2 is a [(phenylmethoxy)methyl] moiety. This combination of substituents imparts unique electronic and steric properties to the molecule, which can influence its reactivity and biological activity.
Recent studies have explored the synthesis and characterization of this compound, leveraging advanced synthetic methodologies such as Suzuki-Miyaura coupling and Stille coupling reactions. These methods allow for precise control over the substitution pattern on the pyrimidine ring, enabling the creation of diverse derivatives with tailored properties. The synthesis of 5-Pyrimidinecarboxylic acid, 4-ethyl-2-[(phenylmethoxy)methyl] involves a multi-step process that includes nucleophilic aromatic substitution, oxidation, and protection/deprotection steps.
One of the most promising applications of this compound lies in its potential as a lead molecule for drug discovery. Pyrimidine derivatives are well-known for their ability to modulate various biological targets, including kinases, proteases, and nucleic acid-binding proteins. Recent research has focused on evaluating the antiproliferative activity of 5-Pyrimidinecarboxylic acid, 4-ethyl-2-[(phenylmethoxy)methyl] against cancer cell lines. Initial findings suggest that this compound exhibits selective cytotoxicity towards certain tumor cells, making it a candidate for further investigation in oncology.
In addition to its therapeutic potential, 5-Pyrimidinecarboxylic acid, 4-ethyl-2-[(phenylmethoxy)methyl] has also been studied for its role in enzyme inhibition. Researchers have reported that this compound can inhibit key enzymes involved in metabolic pathways associated with neurodegenerative diseases such as Alzheimer's disease. The ability to target these enzymes highlights the versatility of this compound in addressing diverse pathological conditions.
The pharmacokinetic properties of 5-Pyrimidinecarboxylic acid, 4-ethyl-2-[(phenylmethoxy)methyl] have also been examined in preclinical models. Studies indicate that this compound demonstrates moderate solubility in aqueous solutions and acceptable permeability across biological membranes. These characteristics are favorable for drug delivery but may require optimization to enhance bioavailability in clinical settings.
From a structural perspective, the [(phenylmethoxy)methyl] group at position 2 plays a critical role in modulating the electronic environment of the pyrimidine ring. This substituent introduces electron-donating effects through the phenylmethoxy moiety, which can influence both the chemical reactivity and biological interactions of the molecule. Recent computational studies using density functional theory (DFT) have provided insights into the electronic distribution and reactivity patterns of this compound at the molecular level.
Furthermore, 5-Pyrimidinecarboxylic acid, 4-ethyl-2-[(phenylmethoxy)methyl] has been investigated for its potential as a building block in medicinal chemistry. Its modular structure allows for easy functionalization at various positions on the pyrimidine ring, enabling researchers to generate libraries of related compounds for high-throughput screening (HTS). This approach has proven effective in identifying novel leads with improved potency and selectivity.
In terms of safety assessment, preliminary toxicological studies suggest that 5-Pyrimidinecarboxylic acid, 4-ethyl-2-[(phenylmethoxy)methyl] exhibits low acute toxicity in experimental animals when administered at therapeutic doses. However, further long-term studies are required to fully characterize its safety profile and assess potential chronic effects.
Looking ahead, ongoing research aims to optimize the synthesis of 5-Pyrimidinecarboxylic acid, 4-ethyl-2-[(phenylmethoxy)methyl] by developing more efficient and scalable synthetic routes. Green chemistry principles are being integrated into these efforts to minimize environmental impact and reduce production costs.
In conclusion,5-Pyrimidinecarboxylic acid,4-Ethyl,and [(Phenylmethoxy)Methylation] represents a promising platform for exploring novel therapeutic agents across multiple disease areas. Its unique structural features and emerging biological data underscore its potential as a valuable tool in drug discovery and development.
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